DL-Cystine

Descripción

Cystine has been reported in Drosophila melanogaster with data available.

Propiedades

IUPAC Name |

2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVWYRKDKASIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859005 | |

| Record name | Cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white solid; [Acros Organics MSDS] | |

| Record name | DL-Cystine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13562 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

923-32-0, 56-89-3 | |

| Record name | Cystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cystine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-CYSTINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cystine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

DL-Cystine: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cystine, a disulfide-linked dimer of the amino acid cysteine, plays a crucial role in various biological and pharmaceutical applications. As a racemic mixture of L-cystine and D-cystine, its chemical and physical properties are of significant interest in fields ranging from nutritional science to drug formulation and protein chemistry. This technical guide provides an in-depth overview of the core chemical properties, structure, and analytical methodologies pertaining to DL-Cystine, tailored for a scientific audience.

Chemical Structure and Identification

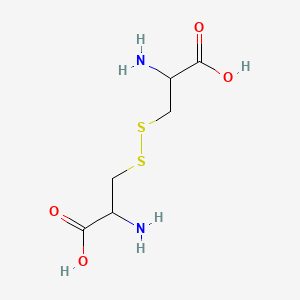

DL-Cystine is formed through the oxidation of two cysteine molecules, resulting in a disulfide bond (-S-S-) that links the two monomers. This covalent linkage is fundamental to its chemical behavior and its role in protein structure.

Molecular Structure of DL-Cystine

Caption: 2D representation of the DL-Cystine molecule.

The key identifiers for DL-Cystine are summarized in the table below.

| Identifier | Value |

| CAS Number | 923-32-0[1] |

| Molecular Formula | C6H12N2O4S2[2] |

| Molar Mass | 240.30 g/mol [2] |

| IUPAC Name | 3,3'-dithiobis(2-aminopropanoic acid) |

| SMILES String | NC(CSSCC(N)C(O)=O)C(O)=O[3] |

| InChI Key | LEVWYRKDKASIDU-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physicochemical properties of DL-Cystine are critical for its handling, formulation, and application. A summary of these properties is presented below.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 227 °C (decomposes) | [1][2][3][4] |

| Boiling Point (Predicted) | 468.2 ± 45.0 °C | [1][4] |

| Density (Estimate) | 1.358 g/cm³ | [1][4] |

| pKa (at 35°C) | 2.1 | [1][4] |

| LogP (Estimate) | -4.340 | [1][4] |

| Water Solubility | Poorly soluble in water. Soluble in dilute acid and alkali solutions. | [1][2][4] |

| Solubility in 1 M HCl | Soluble | [1][3][4] |

| Solubility in Alcohol | Not soluble | [1][4] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for amino acid analysis.

Melting Point Determination

The melting point of DL-Cystine is determined using a capillary melting point apparatus, such as a DigiMelt or similar device, following a procedure similar to that outlined in the United States Pharmacopeia (USP) for Class Ia substances.

Methodology:

-

Sample Preparation: A small amount of dry DL-Cystine powder is packed into a capillary tube to a height of 2.5-3.5 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Profile: The apparatus is heated to a temperature approximately 5°C below the expected melting point. The temperature is then ramped at a rate of 1 ± 0.5 °C per minute.

-

Observation: The temperature range is recorded from the point at which the substance begins to collapse or melt to the point at which it is completely liquefied. For DL-Cystine, decomposition is observed at the melting point.

Solubility Determination

The solubility of DL-Cystine is determined by preparing saturated solutions in various solvents and quantifying the dissolved solute.

Methodology for Aqueous and Acidic/Basic Solutions:

-

Solution Preparation: An excess amount of DL-Cystine is added to a known volume of the solvent (e.g., deionized water, 1 M HCl, or a dilute NaOH solution) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: The suspension is centrifuged or filtered to separate the undissolved solid.

-

Quantification: The concentration of DL-Cystine in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry after derivatization with ninhydrin.

Thin-Layer Chromatography (TLC)

TLC is a common method for the qualitative analysis of amino acids and can be used to assess the purity of DL-Cystine.

Methodology:

-

Plate Preparation: A pencil line is drawn approximately 1 cm from the bottom of a silica gel TLC plate.

-

Spotting: A small spot of a dilute solution of DL-Cystine in a suitable solvent (e.g., 1 M HCl) is applied to the pencil line. A standard reference solution is also spotted on the same plate.

-

Development: The bottom edge of the TLC plate is immersed in a developing chamber containing an appropriate mobile phase (e.g., a mixture of n-butanol, acetic acid, and water). The chamber is sealed to allow the solvent to ascend the plate by capillary action.

-

Visualization: After the solvent front has moved a sufficient distance, the plate is removed, dried, and sprayed with a visualizing agent, typically a ninhydrin solution. The plate is then heated to develop the characteristic purple spots.

-

Analysis: The retention factor (Rf) value for the sample spot is calculated and compared to that of the standard.

Experimental Workflow for Thin-Layer Chromatography

References

The Dichotomous Role of DL-Cystine in Cellular Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Cystine, a racemic mixture of the disulfide-linked amino acid, presents a multifaceted mechanism of action in the intricate network of cellular redox balance. The biological activity is primarily dictated by its stereoisomers, L-cystine and D-cystine, which engage distinct metabolic pathways with divergent outcomes for cellular oxidative stress. L-cystine serves as a critical substrate for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant, thereby fortifying cellular defenses against reactive oxygen species (ROS). Conversely, D-cystine can be metabolized by D-amino acid oxidase (DAO) to produce hydrogen peroxide (H₂O₂), a key ROS, thus contributing to oxidative burden. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data from relevant studies, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: A Tale of Two Isomers

The cellular impact of DL-cystine is not monolithic but rather a composite of the individual actions of its L- and D-enantiomers.

The Anabolic Antioxidant Role of L-Cystine

The L-isomer of cystine is the cornerstone of DL-cystine's contribution to cellular antioxidant capacity. Its mechanism unfolds through a series of well-orchestrated steps:

-

Cellular Uptake: L-cystine is predominantly transported into the cell by the system xCT⁻ antiporter , a heterodimeric protein composed of the SLC7A11 and SLC3A2 subunits.[1][2][3] This transport system exchanges one molecule of extracellular L-cystine for one molecule of intracellular glutamate in a sodium-independent manner.[2][3]

-

Intracellular Reduction: Once inside the highly reducing environment of the cytoplasm, L-cystine is rapidly reduced to two molecules of L-cysteine.[4] This reduction is primarily driven by the thioredoxin reductase system and by glutathione itself, consuming NADPH in the process.[2][4]

-

Glutathione Synthesis: L-cysteine is the rate-limiting precursor for the synthesis of glutathione.[5][6] The synthesis is a two-step enzymatic process:

-

γ-glutamylcysteine synthetase (GCS) , also known as glutamate-cysteine ligase (GCL), catalyzes the formation of γ-glutamylcysteine from L-cysteine and glutamate.

-

Glutathione synthetase (GS) then adds a glycine residue to γ-glutamylcysteine to form the tripeptide glutathione (γ-L-Glutamyl-L-cysteinylglycine).[7]

-

-

Redox Homeostasis and Nrf2 Activation: The resulting increase in the intracellular GSH pool enhances the cell's capacity to neutralize ROS, detoxify xenobiotics, and maintain a reduced intracellular environment.[8][9] Furthermore, L-cystine uptake and the subsequent modulation of the cellular thiol redox state can lead to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcriptional upregulation of a battery of antioxidant and cytoprotective genes, including those involved in glutathione synthesis and regeneration.[8][10]

The Pro-oxidant Potential of D-Cystine

The D-isomer of cystine follows a distinct metabolic route that can, under certain conditions, contribute to oxidative stress:

-

Metabolism by D-Amino Acid Oxidase (DAO): D-cystine, upon being reduced to D-cysteine, can serve as a substrate for the peroxisomal flavoenzyme D-amino acid oxidase (DAO) .[1][11] The presence and activity of DAO can vary significantly between different cell types and tissues.[8]

-

Hydrogen Peroxide Production: DAO catalyzes the oxidative deamination of D-amino acids. In the case of D-cysteine, this reaction produces the corresponding α-keto acid (3-mercaptopyruvate), ammonia, and hydrogen peroxide (H₂O₂) .[1][11][12] The generation of H₂O₂ directly contributes to the cellular pool of ROS, which, if not adequately neutralized, can lead to oxidative damage to lipids, proteins, and DNA.[13]

Data Presentation: Quantitative Effects on Cellular Redox Parameters

Due to a notable lack of studies utilizing the DL-cystine racemate, the following tables summarize quantitative data from studies using L-cystine or L-cysteine. This information serves as a proxy to illustrate the expected impact of the biologically active L-isomer within the DL-cystine mixture.

Table 1: Effect of L-Cyst(e)ine on Intracellular Glutathione (GSH) and Cysteine Levels

| Cell Line | Treatment Conditions | Intracellular GSH (nmol/mg protein) | Intracellular Cysteine (nmol/mg protein) | Reference |

| CaCo-2 | Cyst(e)ine-free medium + 5 mM BSO | Low (baseline) | Low (baseline) | [8] |

| CaCo-2 | + 200 µM Cysteine | No significant change | Increased | [8] |

| CaCo-2 | + 200 µM Cystine | No significant change | Increased | [8] |

| CaCo-2 | + 400 µM Cystine | No significant change | Increased | [8] |

| CaCo-2 | + 200 µM Cysteine + 400 µM Cystine | Slight increase | Substantially increased | [8] |

| Human Aortic Vascular Smooth Muscle Cells | Control | ~35 | Not reported | [14] |

| Human Aortic Vascular Smooth Muscle Cells | 15 µM Spermine (induces GSH depletion) | ~15 | Not reported | [14] |

| Human Aortic Vascular Smooth Muscle Cells | 15 µM Spermine + 50 µg/ml Cystine-based precursor | ~35 | Not reported | [14] |

| Human Aortic Vascular Smooth Muscle Cells | 15 µM Spermine + 100 µg/ml Cystine-based precursor | ~35 | Not reported | [14] |

| Human Aortic Vascular Smooth Muscle Cells | 15 µM Spermine + 200 µg/ml Cystine-based precursor | ~35 | Not reported | [14] |

| Human Ovarian Cancer (A2780DDP) | RPMI 1640 (0.2 mM Cystine) | High (baseline) | High (baseline) | [9] |

| Human Ovarian Cancer (A2780DDP) | Cystine-restricted RPMI (0.05 mM) + excess Glutamate | Markedly decreased | Not reported | [9] |

Table 2: Effect of L-Cysteine on Reactive Oxygen Species (ROS) Levels

| Cell Line | Treatment Conditions | ROS Levels (Fluorescence Intensity) | Reference |

| TM3 Leydig Cells | Control | Baseline | [2] |

| TM3 Leydig Cells | 7.5 µM Cisplatin | Increased | [2] |

| TM3 Leydig Cells | 7.5 µM Cisplatin + 0.1 mM L-Cysteine | Reduced | [2] |

| TM3 Leydig Cells | 7.5 µM Cisplatin + 0.2 mM L-Cysteine | Reduced | [2] |

| TM3 Leydig Cells | 7.5 µM Cisplatin + 0.5 mM L-Cysteine | Reduced | [2] |

| TM3 Leydig Cells | 7.5 µM Cisplatin + 1.0 mM L-Cysteine | Reduced | [2] |

| TM4 Sertoli Cells | Control | Baseline | [2] |

| TM4 Sertoli Cells | 10 µM Cisplatin | Increased | [2] |

| TM4 Sertoli Cells | 10 µM Cisplatin + 0.1 mM L-Cysteine | Reduced | [2] |

| TM4 Sertoli Cells | 10 µM Cisplatin + 0.2 mM L-Cysteine | Reduced | [2] |

| TM4 Sertoli Cells | 10 µM Cisplatin + 0.5 mM L-Cysteine | Reduced | [2] |

| TM4 Sertoli Cells | 10 µM Cisplatin + 1.0 mM L-Cysteine | Reduced | [2] |

Table 3: Effect of Probiotic Treatment on Antioxidant Enzyme Activities in H₂O₂-stimulated HT-29 Cells

| Treatment | Superoxide Dismutase (SOD) Activity (U/mg protein) | Catalase Activity (U/mg protein) | Glutathione Peroxidase (GPx) Activity (U/mg protein) | Reference |

| Control | ~1.5 | ~1.0 | ~2.5 | [15] |

| H₂O₂ | ~0.5 | ~0.4 | ~1.0 | [15] |

| H₂O₂ + Bifidobacterium bifidum BGN4 | ~1.2 | ~0.8 | ~2.0 | [15] |

| H₂O₂ + Recombinant B. bifidum BGN4-SK | ~1.4 | ~1.0 | ~2.2 | [15] |

Note: This table provides an example of how antioxidant enzyme activities can be modulated under oxidative stress and is not a direct effect of DL-cystine.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: DL-Cystine signaling pathways in cellular redox balance.

Experimental Workflow

Caption: Workflow for assessing DL-Cystine's effect on redox balance.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of DL-cystine on cellular redox balance.

Cell Culture and DL-Cystine Treatment

-

Cell Line Selection: Choose a cell line relevant to the research question (e.g., hepatocytes for metabolic studies, neurons for neuroprotection, cancer cell lines for therapeutic investigations). Ensure the selected cell line expresses the system xCT⁻ transporter and, if relevant, D-amino acid oxidase.

-

Culture Conditions: Culture cells in a suitable medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

DL-Cystine Stock Solution: Prepare a sterile stock solution of DL-cystine in a suitable solvent (e.g., 1N HCl, followed by dilution in culture medium). The final concentration in the culture medium should be adjusted to the desired experimental range (e.g., 100 µM to 1 mM).

-

Treatment Protocol:

-

Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and grow for 24 hours.

-

Replace the culture medium with fresh medium containing the desired concentrations of DL-cystine or vehicle control.

-

For time-course experiments, harvest cells at different time points (e.g., 4, 8, 12, 24 hours) after treatment.

-

For dose-response experiments, treat cells with a range of DL-cystine concentrations for a fixed duration.

-

Measurement of Intracellular Glutathione (GSH and GSSG)

Method: HPLC with Fluorescence Detection

-

Sample Preparation:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in 0.1 M phosphate buffer, pH 7.5) containing a thiol-scavenging agent like N-ethylmaleimide (NEM) for GSSG measurement.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant for analysis.

-

-

Derivatization:

-

For total GSH, reduce GSSG to GSH using a reducing agent like dithiothreitol (DTT).

-

Derivatize the thiol groups of GSH with a fluorescent labeling agent such as monobromobimane (mBBr) or o-phthalaldehyde (OPA).

-

-

HPLC Analysis:

-

Separate the derivatized GSH and GSSG using a reverse-phase C18 column.

-

Use a mobile phase gradient appropriate for the separation (e.g., acetonitrile and water with a buffer).

-

Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths.

-

-

Quantification:

-

Generate a standard curve using known concentrations of GSH and GSSG.

-

Calculate the concentrations in the samples based on the standard curve and normalize to the total protein content of the cell lysate.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

Method: 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA) Assay

-

Cell Preparation:

-

Seed cells in a black, clear-bottom 96-well plate.

-

Treat the cells with DL-cystine as described in section 4.1. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

-

-

DCFDA Staining:

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add DCFDA solution (typically 10-25 µM in serum-free medium) to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Fluorescence Measurement:

-

Remove the DCFDA solution and wash the cells once with PBS.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells without cells).

-

Express the results as a percentage of the control or as relative fluorescence units.

-

Measurement of Antioxidant Enzyme Activity

Method: Spectrophotometric Assays

-

Sample Preparation:

-

Prepare cell lysates as described in section 4.2.1, but without NEM.

-

-

Superoxide Dismutase (SOD) Activity:

-

Use a commercially available kit or a method based on the inhibition of the reduction of cytochrome c or a tetrazolium salt by superoxide radicals generated by a xanthine/xanthine oxidase system.

-

Measure the absorbance change at the appropriate wavelength.

-

-

Catalase (CAT) Activity:

-

Measure the decomposition of H₂O₂ by monitoring the decrease in absorbance at 240 nm.

-

-

Glutathione Peroxidase (GPx) Activity:

-

Measure the rate of NADPH oxidation at 340 nm in the presence of GSH, glutathione reductase, and a substrate (e.g., H₂O₂ or cumene hydroperoxide).

-

-

Quantification:

-

Calculate the enzyme activity based on the rate of change in absorbance and normalize to the total protein content.

-

Conclusion

The mechanism of action of DL-cystine in cellular redox balance is a nuanced interplay between the antioxidant properties of its L-isomer and the potential pro-oxidant effects of its D-isomer. While L-cystine robustly supports the cellular antioxidant defense system through the synthesis of glutathione and activation of the Nrf2 pathway, the metabolic fate of D-cystine via D-amino acid oxidase can lead to the generation of hydrogen peroxide. The net effect of DL-cystine on a particular cell type will, therefore, depend on the relative expression and activity of the system xCT⁻ transporter and D-amino acid oxidase. For researchers and drug development professionals, a thorough understanding of these dichotomous pathways is essential for accurately interpreting experimental results and for the rational design of therapeutic strategies that aim to modulate cellular redox homeostasis. Further research focusing specifically on the DL-racemic mixture is warranted to fully elucidate its integrated effects on cellular physiology and pathophysiology.

References

- 1. Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Systemic depletion of serum l-Cyst(e)ine with an engineered human enzyme induces production of reactive oxygen species and suppresses tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [nb-chenrun.com]

- 6. Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrogen peroxide from cellular metabolism of cystine. A requirement for lysis of murine tumor cells by vernolepin, a glutathione-depleting antineoplastic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exogenous cysteine and cystine promote cell proliferation in CaCo‐2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of cystine transport in intracellular glutathione level and cisplatin resistance in human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oxygen-consumption based quantification of chemogenetic H2O2 production in live human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of a novel cystine-based glutathione precursor on oxidative stress in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Crossroads of Chirality: A Technical Guide to the Biological Role of DL-Cystine in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Cystine, a racemic mixture of the disulfide-linked amino acid cysteine, presents a unique intersection of stereospecific and non-specific metabolic pathways critical to cellular function and homeostasis. While the L-enantiomer is a well-established proteinogenic amino acid and a cornerstone of vital metabolic routes, the metabolic fate and biological implications of the D-enantiomer are of increasing interest in pharmacology and toxicology. This in-depth technical guide delineates the biological roles of DL-Cystine, focusing on its absorption, the metabolic divergence of its L- and D-cysteine components, and their subsequent integration into key pathways including glutathione synthesis, taurine production, and protein synthesis. This document provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a critical resource for researchers and professionals in drug development.

Introduction

Cystine, the oxidized dimer of cysteine, is the predominant form of this sulfur-containing amino acid in the extracellular environment. DL-Cystine is a synthetically produced racemic mixture of L-Cystine and D-Cystine. In biological systems, the L-isomer is a semi-essential amino acid, integral to protein structure and a key precursor to several essential biomolecules.[1] The presence of the D-isomer in DL-Cystine introduces distinct metabolic pathways and biological effects that are crucial to understand in the context of pharmaceutical formulations and nutritional science.[2][3] This guide explores the metabolic journey of DL-Cystine, from its transport into the cell to the distinct and overlapping roles of its constituent enantiomers.

Transport and Intracellular Reduction

DL-Cystine is transported into cells via various amino acid transport systems, most notably the system xc- antiporter, which exchanges extracellular cystine for intracellular glutamate.[4] Once inside the cell, both L-Cystine and D-Cystine are rapidly reduced to their respective cysteine monomers, L-cysteine and D-cysteine, by intracellular reducing agents such as glutathione (GSH) and thioredoxin.[1]

Metabolic Fates of L-Cysteine and D-Cysteine

Following reduction, the metabolic pathways of L-cysteine and D-cysteine diverge significantly.

Metabolism of L-Cysteine

L-cysteine is a central molecule in cellular metabolism, participating in several critical pathways:

-

Protein Synthesis: As a proteinogenic amino acid, L-cysteine is incorporated into polypeptide chains, where its thiol group can form disulfide bonds, crucial for the tertiary and quaternary structure of proteins.[5]

-

Glutathione (GSH) Synthesis: L-cysteine is the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione. This tripeptide (γ-glutamyl-cysteinyl-glycine) is essential for cellular redox homeostasis.[1]

-

Taurine Synthesis: L-cysteine can be oxidized to cysteine sulfinic acid, a precursor for the synthesis of taurine, which has roles in neuromodulation, osmoregulation, and bile acid conjugation.[6]

-

Hydrogen Sulfide (H₂S) Production: L-cysteine can be a substrate for enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) to produce hydrogen sulfide, a gaseous signaling molecule.[7]

Metabolism of D-Cysteine

The metabolic pathways for D-cysteine are more limited and primarily catabolic in mammals.

-

Conversion to 3-Mercaptopyruvate: D-cysteine is a substrate for D-amino acid oxidase (DAO), which converts it to 3-mercaptopyruvate.[8]

-

Hydrogen Sulfide (H₂S) Production: 3-mercaptopyruvate can then be acted upon by 3-mercaptopyruvate sulfurtransferase (3-MST) to produce H₂S. This pathway is particularly active in the cerebellum and kidney.

-

Racemization: There is evidence that serine racemase can catalyze the conversion of L-cysteine to D-cysteine, suggesting a potential for interconversion, although the in vivo significance of the reverse reaction is less clear.[9][10]

Quantitative Data

The following tables summarize key quantitative data related to DL-Cystine metabolism.

Table 1: Plasma Concentrations of Cysteine and Cystine

| Analyte | Concentration Range (µmol/L) | Method | Reference |

| Cysteine | 7.3 - 11.3 | LC-FTMS | [11] |

| Cystine | 51.7 - 104.8 | LC-FTMS | [11] |

Table 2: Toxicological Data of L-Cysteine vs. D-Cysteine in Rats (28-day oral administration)

| Compound | NOAEL (mg/kg/day) | Key Toxicological Findings | Reference |

| L-Cysteine | < 500 | Renal injuries at all doses | [2][12] |

| D-Cysteine | 500 | Anemia, renal injuries at higher doses | [2][12] |

Experimental Protocols

Determination of Plasma Cysteine and Cystine by HPLC with Fluorescence Detection

This protocol is adapted from a method using SBD-F derivatization for the sensitive detection of thiols.[12]

Objective: To quantify the total concentrations of cysteine and cystine in plasma samples.

Materials:

-

Plasma samples

-

Tributylphosphine (reducing agent)

-

Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulphonate (SBD-F) (derivatizing agent)

-

2-mercaptoethylamine (internal standard)

-

HPLC system with fluorescence detector

-

Reversed-phase C18 column (e.g., Supelco LC-18, 150 x 4.6 mm, 3 µm)

-

Acetonitrile

-

Potassium dihydrogen phosphate (KH₂PO₄)

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add the internal standard (2-mercaptoethylamine).

-

Add tributylphosphine to reduce all cystine to cysteine.

-

-

Derivatization:

-

Add SBD-F solution and incubate at a controlled temperature to allow for the derivatization of all thiol groups.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Mobile Phase: 5% (v/v) acetonitrile in 0.1 M KH₂PO₄, pH 2.15.

-

Flow Rate: 0.5 mL/min.

-

Detection: Fluorescence detection with excitation at 385 nm and emission at 515 nm.

-

-

Quantification:

-

Calculate the concentrations of cysteine and the original cystine (now reduced and derivatized) based on the peak areas relative to the internal standard and a standard curve.

-

Assay for Cystathionine β-Synthase (CBS) Activity in Plasma

This protocol is based on the measurement of the enzymatic product using a stable isotope substrate and LC-MS/MS.[13]

Objective: To measure the activity of CBS in plasma.

Materials:

-

Plasma samples (20 µL)

-

Stable isotope substrate: 2,3,3-²H serine

-

L-homocysteine

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

S-adenosyl-L-methionine (SAM) (activator)

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine plasma, 2,3,3-²H serine, L-homocysteine, PLP, and SAM in a suitable buffer.

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).

-

-

Reaction Termination:

-

Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid).

-

-

Sample Preparation for LC-MS/MS:

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Monitor the formation of the product, 3,3-²H-cystathionine, using multiple reaction monitoring (MRM).

-

-

Activity Calculation:

-

Quantify the amount of product formed and express the enzyme activity in nmol/h/L of plasma.

-

Role in Drug Development

DL-Cystine and its derivatives are utilized in various aspects of drug development:

-

Pharmaceutical Formulations: DL-Cystine is used as an excipient and a precursor in the synthesis of various pharmaceutical compounds.[2][14]

-

Antioxidant Therapies: As a precursor to glutathione, there is interest in using cysteine derivatives to boost intracellular antioxidant capacity.

-

Mucoadhesion: Cysteine-polymer conjugates are being explored for their mucoadhesive properties in drug delivery systems.[15]

Conclusion

DL-Cystine is a multifaceted molecule with significant implications in metabolic pathways. The stereochemistry of its constituent cysteine molecules dictates their distinct metabolic fates. While L-cysteine is integral to protein structure and the synthesis of vital compounds like glutathione and taurine, D-cysteine is primarily catabolized to produce hydrogen sulfide, a signaling molecule with tissue-specific roles. Understanding the intricate metabolism of both enantiomers is crucial for researchers, scientists, and drug development professionals to fully harness the therapeutic potential and mitigate the potential toxicities associated with DL-Cystine and related compounds. The provided data and experimental protocols offer a foundational resource for further investigation into the complex biological roles of this unique amino acid derivative.

References

- 1. helixchrom.com [helixchrom.com]

- 2. nbinno.com [nbinno.com]

- 3. Cysteine metabolism - Wikipedia [en.wikipedia.org]

- 4. Cystine - Wikipedia [en.wikipedia.org]

- 5. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access | PLOS One [journals.plos.org]

- 6. Taurine - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]

- 8. A novel pathway for the production of hydrogen sulfide from D-cysteine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mammalian D-Cysteine: A new addition to the growing family of biologically relevant D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cysteine Racemization on IgG Heavy and Light Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. avanschem.com [avanschem.com]

- 15. CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Differences Between DL-Cystine and L-Cystine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystine, the disulfide-linked dimer of cysteine, is a critical amino acid in various biological processes, including protein structure stabilization, redox homeostasis, and metabolism. It exists as two stereoisomers, L-cystine and D-cystine, which are non-superimposable mirror images of each other. While L-cystine is the naturally occurring and biologically predominant form, the D-isomer can be found in certain biological systems and can be introduced through diet or racemization during food processing. DL-Cystine is a racemic mixture containing equal amounts of both L- and D-isomers. Understanding the biochemical distinctions between L-Cystine and its racemic counterpart, DL-Cystine, is paramount for researchers in drug development and nutritional science, as the stereochemistry of a molecule can profoundly influence its physiological effects, bioavailability, and metabolic fate. This guide provides a comprehensive technical overview of these differences, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways.

Core Biochemical and Physical Differences

The primary difference between L-Cystine and DL-Cystine lies in the stereochemistry of the alpha-carbon in the constituent cysteine molecules. L-Cystine is composed of two L-cysteine molecules, while DL-Cystine is a 1:1 mixture of L-Cystine and D-Cystine. This seemingly subtle difference in three-dimensional structure leads to significant variations in their physical and biochemical properties.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative differences between L-Cystine and DL-Cystine.

| Property | L-Cystine | DL-Cystine | D-Cystine | References |

| Water Solubility (25°C) | 0.112 mg/mL | Partially soluble | Partially soluble | [1][2] |

| Intestinal Absorption | Mediated by specific transporters | L-isomer absorbed via specific transporters; D-isomer likely absorbed via passive diffusion or other mechanisms | Likely absorbed via passive diffusion or other non-specific mechanisms | [3] |

| Metabolic Fate | Reduced to L-cysteine, incorporated into proteins, precursor for glutathione, taurine, etc. | L-cysteine follows its natural metabolic pathway. D-cysteine is metabolized by D-amino acid oxidase. | Oxidatively deaminated by D-amino acid oxidase (DAAO) to form 3-mercaptopyruvate, ammonia, and H₂O₂. | [4] |

| Enzymatic Metabolism (Human D-Amino Acid Oxidase) | Not a substrate | D-cysteine component is a substrate | Km: ~0.7 mM kcat: High | [4][5] |

Metabolic Pathways and Signaling

The metabolic pathways of L-Cystine and the D-isomer present in DL-Cystine are distinct, leading to different physiological consequences.

L-Cystine Metabolism

Extracellular L-cystine is transported into the cell via specific amino acid transporters. Once inside, it is rapidly reduced to two molecules of L-cysteine. L-cysteine is a versatile amino acid that serves as a building block for protein synthesis, a crucial component of the major intracellular antioxidant glutathione (GSH), and a precursor for other important molecules like taurine and coenzyme A. Recent research also highlights the role of dietary cysteine in promoting intestinal stem cell function and tissue regeneration through a signaling pathway involving CD8+ T cells and IL-22[6][7][8][9].

D-Cystine Metabolism and Hydrogen Sulfide Signaling

The D-cysteine derived from DL-Cystine is not utilized for protein synthesis in humans. Instead, it is primarily metabolized by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO). DAAO catalyzes the oxidative deamination of D-cysteine to 3-mercaptopyruvate, ammonia (NH₃), and hydrogen peroxide (H₂O₂). 3-mercaptopyruvate can then be further metabolized to produce hydrogen sulfide (H₂S), a gaseous signaling molecule with various physiological roles, including neuromodulation and cytoprotection.

Experimental Protocols

Differentiation of DL-Cystine from L-Cystine

A key analytical challenge is the differentiation and quantification of the enantiomeric composition of a cystine sample. The following experimental workflows outline common approaches.

1. Chiral High-Performance Liquid Chromatography (HPLC)

This is the most common and reliable method for separating and quantifying enantiomers.

-

Objective: To separate and quantify L-cystine and D-cystine in a sample.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A chiral column is essential. A commonly used column is the Astec® CHIROBIOTIC® T, which is based on the macrocyclic glycopeptide teicoplanin[10].

-

Mobile Phase: A typical mobile phase consists of a mixture of water, methanol, and an acidic modifier like formic acid. An example composition is 40:60:0.02 (v/v/v) water:methanol:formic acid[10].

-

Protocol:

-

Prepare the mobile phase and degas it.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) and temperature (e.g., 25°C) until a stable baseline is achieved.

-

Prepare a standard solution of DL-Cystine (e.g., 200 µg/mL in 50:50 water:methanol) to determine the retention times of the D- and L-enantiomers.

-

Prepare the unknown sample by dissolving it in the mobile phase or a compatible solvent at a known concentration.

-

Inject a fixed volume (e.g., 10 µL) of the standard and the sample solutions into the HPLC system.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 205 nm)[10].

-

-

Expected Results:

-

L-Cystine: A single chromatographic peak will be observed at the retention time corresponding to the L-enantiomer.

-

DL-Cystine: Two distinct peaks of approximately equal area will be observed, corresponding to the D- and L-enantiomers.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to distinguish between a pure enantiomer and a racemic mixture, especially with the use of chiral shift reagents.

-

Objective: To differentiate between L-Cystine and DL-Cystine based on their ¹H NMR spectra.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Protocol:

-

Dissolve a known amount of the L-Cystine standard in a suitable deuterated solvent (e.g., D₂O with NaOD to aid solubility).

-

Acquire a ¹H NMR spectrum of the L-Cystine standard. This will show a single set of signals for the protons in the molecule.

-

Dissolve a known amount of the DL-Cystine sample in the same deuterated solvent.

-

Acquire a ¹H NMR spectrum. In the absence of a chiral environment, the spectra of the L- and D-enantiomers are identical, so a racemic mixture will show the same spectrum as the pure enantiomer.

-

To resolve the signals of the enantiomers in the DL-Cystine sample, a chiral shift reagent (e.g., a lanthanide-based complex) can be added to the NMR tube. This reagent will interact differently with the L- and D-enantiomers, inducing different chemical shifts for their respective protons.

-

-

Expected Results:

-

L-Cystine: A single set of proton signals will be observed in the ¹H NMR spectrum.

-

DL-Cystine (with chiral shift reagent): The ¹H NMR spectrum will show two sets of signals, one for the L-enantiomer and one for the D-enantiomer, with their chemical shifts slightly separated due to the interaction with the chiral shift reagent. The integration of these two sets of signals should be approximately 1:1.

-

3. In Vitro Intestinal Absorption using Caco-2 Cell Monolayers

The Caco-2 cell line is a widely used in vitro model to predict the intestinal permeability of compounds.

-

Objective: To compare the apparent permeability (Papp) of L-Cystine and D-Cystine across a model of the intestinal epithelium.

-

Cell Model: Caco-2 cells cultured on permeable Transwell® inserts for 21-25 days to form a differentiated and polarized monolayer.

-

Protocol:

-

Seed Caco-2 cells on Transwell® inserts at an appropriate density (e.g., 2.6 x 10⁵ cells/cm²).

-

Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for the formation of a confluent monolayer with tight junctions.

-

Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

On the day of the experiment, wash the monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Prepare solutions of L-Cystine and DL-Cystine (or D-Cystine) at a known concentration in the transport buffer.

-

Add the test compound solution to the apical (donor) side of the Transwell® insert and fresh transport buffer to the basolateral (receiver) side.

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.

-

Analyze the concentration of cystine in the collected samples using a suitable analytical method (e.g., HPLC-MS/MS).

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

-

-

Expected Results: Due to the presence of specific transporters for L-amino acids, it is expected that the Papp value for L-Cystine will be significantly higher than that for D-Cystine, which is likely transported via less efficient, non-specific mechanisms.

Conclusion

The biochemical differences between DL-Cystine and L-Cystine are substantial and have significant implications for their application in research, pharmaceuticals, and nutrition. While L-Cystine is readily absorbed and utilized in essential metabolic pathways, the D-isomer present in DL-Cystine is metabolized by a distinct enzymatic pathway, leading to the production of different metabolites, including the signaling molecule hydrogen sulfide. These differences in absorption, metabolism, and physiological effects underscore the importance of using stereochemically pure compounds in drug development and nutritional formulations. The experimental protocols provided in this guide offer a framework for researchers to analytically distinguish between these forms and to investigate their differential biological activities. A thorough understanding of these biochemical nuances is crucial for the rational design of effective and safe therapeutic and nutritional products.

References

- 1. scitechdaily.com [scitechdaily.com]

- 2. mims.com [mims.com]

- 3. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sciencedaily.com [sciencedaily.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caco-2 Permeability | Evotec [evotec.com]

The Role of DL-Cystine in Glutathione Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of DL-Cystine in the biosynthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. This document provides a comprehensive overview of the biochemical pathways, quantitative data from experimental studies, detailed experimental protocols, and visualizations of the key processes involved.

Introduction to Glutathione and the Importance of Cysteine

Glutathione (γ-L-glutamyl-L-cysteinyl-glycine) is a tripeptide that plays a central role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis. The synthesis of glutathione is a two-step, ATP-dependent process catalyzed by two key enzymes:

-

Glutamate-Cysteine Ligase (GCL): This is the rate-limiting enzyme that catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine.

-

Glutathione Synthetase (GS): This enzyme adds glycine to γ-glutamylcysteine to form the final glutathione molecule.

The availability of the amino acid cysteine is a primary rate-limiting factor in the synthesis of glutathione. In the extracellular environment, cysteine is readily oxidized to its disulfide form, cystine. Therefore, the cellular uptake of cystine and its subsequent reduction to cysteine are crucial steps for maintaining adequate intracellular glutathione levels.

The Metabolism of DL-Cystine

DL-Cystine is a racemic mixture of L-Cystine and D-Cystine. While L-Cystine is the biologically active enantiomer directly utilized for protein and glutathione synthesis, the metabolic fate of D-Cystine is also of interest.

L-Cystine Metabolism: L-Cystine is transported into the cell primarily through the system xc- antiporter, which exchanges one molecule of extracellular cystine for one molecule of intracellular glutamate. Once inside the cell, L-Cystine is rapidly reduced to two molecules of L-cysteine by the action of thioredoxin reductase or glutathione reductase.[1] This L-cysteine is then available for the GCL-catalyzed step of glutathione synthesis.

D-Cystine Metabolism: The D-isomer of cysteine is not directly incorporated into glutathione. However, mammalian cells possess an enzyme, D-amino acid oxidase (DAO), which is a FAD-containing flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[2][3] DAO is particularly active in the liver and kidneys.[4] It converts D-cysteine to 3-mercaptopyruvate.[5][6] This intermediate can then be further metabolized, although its direct conversion to L-cysteine for glutathione synthesis is not a primary pathway. Therefore, while L-Cystine is the direct precursor, the contribution of D-Cystine to the cellular cysteine pool for glutathione synthesis is indirect and less efficient.

Quantitative Data on Cysteine Precursors and Glutathione Levels

The supplementation of cysteine precursors has been shown to modulate intracellular glutathione levels in various experimental models. The following tables summarize quantitative data from several studies.

Table 1: Effect of L-Cysteine/L-Cystine Supplementation on Intracellular Glutathione Levels in Cultured Cells

| Cell Line | Cysteine Precursor | Concentration | Duration | Change in Glutathione Levels | Reference |

| Human Vascular Smooth Muscle Cells (VSMC) | L-Cystine-based precursor (F1) | 50-500 µg/ml | 24 h | Restored spermine-induced GSH depletion to control levels | [7] |

| Human Ovarian Cancer (A2780DDP) | L-Cystine | 0.2 mM (in RPMI 1640) | 24 h | 1.8-fold higher basal GSH compared to A2780 cells | [8] |

| Human Hepatocytes (FL83B) | L-Cysteine | Not specified | Not specified | Upregulated GSH status in high glucose conditions | [9] |

| Human Keratinocytes (HHFKs) | L-Cystine | Not specified | Not specified | Correlated with higher intracellular GSH levels | [10] |

| Candida utilis | L-Cysteine | 8 mmol/L | 16 h | 106% increase in intracellular GSH content | [11] |

| Rat Hepatocytes | L-Cysteine | 1 mmol/L | Not specified | 19% of total cysteine metabolism directed to GSH | [3] |

Table 2: Effect of N-Acetylcysteine (NAC) Supplementation on Glutathione Levels

| Cell/Tissue Type | NAC Concentration/Dose | Duration | Change in Glutathione Levels | Reference |

| Human Prostate Cancer (LNCaP) | 5 mM | 4 h | Significant increase in total GSH | [12] |

| Human Prostate Cancer (PC-3) | 5 mM | 12 h | Significant increase in total GSH | [12] |

| EAAC1 –/– Mouse Neurons | 7.5 mg/kg (i.p.) | 5 h | Significant increase in neuronal GSH | [5] |

| Human Brain (in vivo) | 150 mg/kg (i.v.) | 2 h | Increase in brain GSH concentrations | [13] |

| Elderly Human Red Blood Cells | 0.81 mmol/kg/day | 14 days | Corrected GSH depletion |

Signaling Pathways Regulating Glutathione Synthesis

The expression of the enzymes involved in glutathione synthesis is tightly regulated, primarily through the Keap1-Nrf2 signaling pathway, which responds to oxidative and electrophilic stress.

The Keap1-Nrf2 Pathway: Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Keap1 contains several reactive cysteine residues that act as sensors for oxidative stress. When these cysteine residues are modified by electrophiles or oxidants, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including the catalytic and modifier subunits of glutamate-cysteine ligase (GCLC and GCLM) and glutathione synthetase (GS).[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DL-Cystine and glutathione synthesis.

Measurement of Intracellular Glutathione by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive and specific method for the quantification of both reduced (GSH) and oxidized (GSSG) glutathione.

Protocol:

-

Sample Preparation:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a protein precipitation solution (e.g., 5% metaphosphoric acid or 10% perchloric acid) on ice.

-

Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic or gradient elution with a buffer such as 50 mM sodium phosphate and an organic modifier like acetonitrile or methanol.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at 210-220 nm. For enhanced sensitivity, fluorescence detection can be used after derivatization with a fluorophore like o-phthalaldehyde (OPA).

-

-

Quantification:

-

Prepare a standard curve with known concentrations of GSH and GSSG.

-

Inject samples and standards into the HPLC system.

-

Identify and quantify the peaks corresponding to GSH and GSSG based on their retention times and peak areas compared to the standard curve.

-

Measurement of Total Glutathione using Ellman's Reagent

This colorimetric assay is a widely used method for measuring total glutathione (GSH + GSSG). The principle is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. Glutathione reductase is included to recycle GSSG to GSH.

Protocol:

-

Reagent Preparation:

-

Reaction Buffer: 0.1 M sodium phosphate buffer with 1 mM EDTA, pH 7.5.

-

DTNB Solution: Dissolve DTNB in the reaction buffer.

-

NADPH Solution: Dissolve NADPH in the reaction buffer.

-

Glutathione Reductase Solution: Dilute glutathione reductase in the reaction buffer.

-

-

Sample Preparation:

-

Prepare cell or tissue lysates as described for the HPLC method.

-

-

Assay Procedure (96-well plate format):

-

Add samples and GSH standards to the wells of a microplate.

-

Add the reaction mixture containing reaction buffer, DTNB, and NADPH to each well.

-

Initiate the reaction by adding glutathione reductase.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Quantification:

-

Calculate the rate of TNB formation (change in absorbance per minute).

-

Determine the glutathione concentration in the samples by comparing their reaction rates to the GSH standard curve.

-

Assay for Glutamate-Cysteine Ligase (GCL) Activity

This assay measures the activity of the rate-limiting enzyme in glutathione synthesis by quantifying the production of γ-glutamylcysteine.

Protocol:

-

Cell Lysate Preparation:

-

Homogenize cells or tissues in a suitable buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Centrifuge to remove cell debris and collect the supernatant.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing Tris-HCl buffer, ATP, glutamate, cysteine, and MgCl2.

-

-

Enzyme Reaction:

-

Add the cell lysate to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a protein precipitating agent.

-

-

Quantification of γ-glutamylcysteine:

-

The product, γ-glutamylcysteine, can be quantified by HPLC with electrochemical or fluorescence detection.[9]

-

Cellular Uptake of Cystine

This protocol describes a method to measure the uptake of cystine into cultured cells, often using a radiolabeled tracer.

Protocol:

-

Cell Culture:

-

Plate cells in a multi-well plate and grow to the desired confluency.

-

-

Uptake Assay:

-

Wash the cells with a pre-warmed, cystine-free buffer (e.g., Krebs-Ringer buffer).

-

Incubate the cells with a buffer containing radiolabeled cystine (e.g., [¹⁴C]-cystine) for a specific time.

-

To study the effect of inhibitors, add them to the incubation buffer.

-

-

Measurement of Uptake:

-

Wash the cells rapidly with ice-cold buffer to stop the uptake.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

Normalize the radioactivity to the protein content of the cell lysate.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Cysteine concentration regulates cysteine metabolism to glutathione, sulfate and taurine in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Role of cystine transport in intracellular glutathione level and cisplatin resistance in human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-cysteine supplementation upregulates glutathione (GSH) and vitamin D binding protein (VDBP) in hepatocytes cultured in high glucose and in vivo in liver, and increases blood levels of GSH, VDBP, and 25-hydroxy-vitamin D in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. N-acetylcysteine Boosts Brain and Blood Glutathione in Gaucher and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review of Dietary (Phyto)Nutrients for Glutathione Support - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cysteine/Glutathione Deficiency: A Significant and Treatable Corollary of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Cysteine as a Carbon Source, a Hot Spot in Cancer Cells Survival [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. L‐cysteine supplementation upregulates glutathione (GSH) and vitamin D binding protein (VDBP) in hepatocytes cultured in high glucose and in vivo in liver, and increases blood levels of GSH, VDBP, and 25‐hydroxy‐vitamin D in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]

DL-Cystine as a Precursor for Taurine and Coenzyme A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-cystine, a disulfide-linked dimer of cysteine, serves as a critical precursor for the biosynthesis of two vital biomolecules: the conditionally essential amino acid taurine and the ubiquitous cofactor coenzyme A (CoA). The metabolic pathways leading to taurine and CoA from cystine are distinct but interconnected through the central role of cysteine. This technical guide provides an in-depth exploration of these biosynthetic routes, detailing the enzymatic steps, summarizing available quantitative data on conversion efficiencies, and presenting comprehensive experimental protocols for the analysis of these metabolic processes. Furthermore, this guide includes detailed diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular transformations involved.

Introduction

Cystine, the predominant extracellular form of cysteine, is readily transported into cells and subsequently reduced to two molecules of cysteine.[1] This intracellular cysteine pool is a nexus for multiple metabolic pathways, including protein synthesis, glutathione production, and the synthesis of taurine and coenzyme A.[2] Taurine plays crucial roles in a myriad of physiological processes, including bile acid conjugation, osmoregulation, and neuromodulation.[3] Coenzyme A is an essential cofactor in numerous metabolic reactions, most notably in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.[4] Understanding the metabolic fate of DL-cystine as a precursor to these molecules is paramount for research in nutrition, metabolic diseases, and drug development.

Metabolic Pathway from DL-Cystine to Taurine

The biosynthesis of taurine from DL-cystine first requires the intracellular reduction of cystine to cysteine. The subsequent conversion of L-cysteine to taurine is a multi-step enzymatic process primarily occurring in the liver.[5]

The key enzymatic steps are:

-

Cysteine Dioxygenase (CDO): This non-heme iron enzyme catalyzes the oxidation of the thiol group of L-cysteine to form cysteine sulfinic acid. This is considered a key regulatory step in taurine synthesis.[6]

-

Cysteine Sulfinic Acid Decarboxylase (CSAD): This enzyme decarboxylates cysteine sulfinic acid to produce hypotaurine.[6]

-

Hypotaurine Dehydrogenase/Oxidation: Hypotaurine is then oxidized to taurine. While a specific hypotaurine dehydrogenase has been proposed, non-enzymatic oxidation may also contribute to this final step.[5]

Signaling Pathway for Taurine Synthesis

Metabolic Pathway from DL-Cystine to Coenzyme A

The synthesis of Coenzyme A is a five-step process that utilizes ATP, pantothenate (Vitamin B5), and L-cysteine derived from the reduction of DL-cystine.[7] Cysteine is incorporated in the second step of this universal pathway.

The key enzymatic steps involving cysteine are:

-

Phosphopantothenoylcysteine Synthetase (PPCS): This enzyme catalyzes the condensation of 4'-phosphopantothenate with L-cysteine, in an ATP-dependent reaction, to form 4'-phospho-N-pantothenoylcysteine.[8]

-

Phosphopantothenoylcysteine Decarboxylase (PPCDC): This enzyme then decarboxylates 4'-phospho-N-pantothenoylcysteine to yield 4'-phosphopantetheine.[8]

Subsequent enzymatic steps lead to the final Coenzyme A molecule.

Signaling Pathway for Coenzyme A Synthesis

Quantitative Data on Conversion

The efficiency of DL-cystine conversion to taurine and coenzyme A can be influenced by various factors, including species, tissue type, and nutritional status. The following tables summarize available quantitative data from the literature.

| Study Type | Organism/System | Substrate | Product | Conversion Rate/Yield | Reference(s) |

| In Vitro | Cattle Liver Enzyme System | L-Cystine / L-Cysteine | Taurine | 80-85% of substrate weight under optimized conditions | [9] |

| Cell Culture | Rat Astrocytes | [3-¹³C]cysteine | Taurine | 22.5% of total intracellular taurine newly synthesized within 72h | [8] |

| Cell Culture | Rat Astrocytes | [³⁵S]cysteine | Taurine | 21.2 ± 2.0 pmol/mg protein/min | [10] |

Table 1: Quantitative Data on DL-Cystine to Taurine Conversion

| Study Type | Organism/System | Substrate | Product | Observation | Reference(s) |

| Perfused Organ | Rat Heart | [³⁵S]cystine | Coenzyme A | 8-fold increase in incorporation of [³⁵S] into CoA with a reducing agent | [5] |

Table 2: Quantitative Data on DL-Cystine to Coenzyme A Conversion

Experimental Protocols

Protocol for Stable Isotope Tracing of DL-Cystine Metabolism

This protocol outlines a general workflow for tracing the metabolic fate of DL-cystine to taurine and CoA precursors using stable isotope-labeled cystine (e.g., ¹³C₆-cystine).

Methodology:

-

Cell Culture/Animal Model Preparation: Culture cells to the desired confluency or acclimatize animals to the experimental conditions.

-

Tracer Administration: Introduce stable isotope-labeled DL-cystine (e.g., ¹³C₆-DL-cystine) into the culture medium or administer to the animal model.

-

Metabolic Labeling: Incubate for a defined period to allow for the uptake and metabolism of the labeled cystine.

-

Sample Collection: Harvest cells or tissues at specified time points.

-

Metabolite Extraction: Quench metabolism rapidly and extract metabolites using a suitable solvent (e.g., cold 80% methanol).

-

LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and detect the labeled and unlabeled metabolites.

-

Data Analysis: Determine the isotopic enrichment in taurine, CoA precursors, and other relevant metabolites to quantify the contribution of DL-cystine to their synthesis.

Protocol for Quantification of Taurine by LC-MS/MS

Sample Preparation:

-

Deproteinization: To 100 µL of plasma or tissue homogenate, add 400 µL of cold acetonitrile containing an internal standard (e.g., ¹³C₂, ¹⁵N-taurine).

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for taurine analysis.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for taurine and the internal standard.

Protocol for Cysteine Dioxygenase (CDO) Activity Assay

This enzymatic assay measures the conversion of cysteine to cysteine sulfinic acid.

Reaction Mixture (Final Concentrations):

-

50 mM MES buffer, pH 6.1

-

0.3 mM Ferrous sulfate

-

5 mM L-cysteine (substrate)

-

Enzyme source (tissue homogenate or purified enzyme)

Procedure:

-

Pre-incubation: Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes.

-

Initiate Reaction: Add L-cysteine to start the reaction and incubate at 37°C for a defined time (e.g., 20 minutes).

-

Stop Reaction: Terminate the reaction by adding a quenching agent (e.g., perchloric acid).

-

Product Quantification: Quantify the amount of cysteine sulfinic acid formed using a suitable analytical method, such as HPLC with pre-column derivatization.

Protocol for Quantification of Coenzyme A by HPLC

Sample Preparation:

-

Homogenization: Homogenize tissues or lyse cells in a suitable buffer.

-

Deproteinization: Precipitate proteins using an acid such as perchloric acid.

-

Neutralization: Neutralize the extract with a base (e.g., potassium carbonate).

-

Centrifugation: Centrifuge to remove the protein precipitate.

HPLC Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: UV detection at 254 nm is a common method for quantifying CoA and its thioesters.

Conclusion

DL-cystine is a pivotal precursor for the synthesis of taurine and coenzyme A, two molecules with indispensable roles in cellular function and overall health. The metabolic pathways are well-characterized, and robust analytical methods exist for their investigation. The provided quantitative data, while not exhaustive, offers valuable insights into the conversion efficiencies. The detailed experimental protocols in this guide serve as a practical resource for researchers aiming to further elucidate the intricate metabolism of DL-cystine and its physiological and pathological implications. Further in vivo studies are warranted to provide more comprehensive quantitative data on the conversion rates of DL-cystine to taurine and coenzyme A under diverse physiological and disease states.

References

- 1. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of cystine, methionine, lysine, and nine other amino acids by a single oxidation--4 hour hydrolysis method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of cysteine and taurine in regulating glutathione synthesis by periportal and perivenous hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coenzyme A - Wikipedia [en.wikipedia.org]

- 5. Differential effects of cysteine on protein and coenzyme A synthesis in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The oxidation of L- and D-cysteine to inorganic sulfate and taurine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extrahepatic tissues compensate for loss of hepatic taurine synthesis in mice with liver-specific knockout of cysteine dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of cysteine in astroglial cells: synthesis of hypotaurine and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Conversion of L-cystine and L-cysteine to taurin by the enzyme systems of liver cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide on the Extracellular and Intracellular Balance of DL-Cystine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The balance between extracellular and intracellular cystine, the oxidized dimer of the amino acid cysteine, is a critical determinant of cellular redox homeostasis, metabolic function, and survival. Extracellularly, cystine is the predominant form, while the intracellular environment is highly reducing, favoring the monomeric cysteine.[1][2] This dynamic equilibrium is tightly regulated by sophisticated transport and metabolic systems. Cysteine is a semi-essential amino acid that serves as a crucial precursor for the synthesis of proteins and the major intracellular antioxidant, glutathione (GSH).[3][4][5] Consequently, the uptake of extracellular cystine and its subsequent reduction to cysteine is a rate-limiting step for GSH biosynthesis, a process vital for protecting cells against oxidative stress and a form of programmed cell death known as ferroptosis.[6][7][8]

Dysregulation of the cystine-cysteine balance is implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and diabetes.[6][9] Cancer cells, in particular, exhibit a high demand for cysteine to support rapid proliferation and combat elevated oxidative stress, making them heavily reliant on cystine import.[6][10] This dependency presents a strategic vulnerability that can be exploited for therapeutic intervention. This guide provides a comprehensive technical overview of the core mechanisms governing DL-cystine balance, details key experimental protocols for its study, and presents quantitative data to aid researchers in this field.

Core Mechanisms of DL-Cystine Balance

Cystine Transport: The System x c ⁻ Antiporter